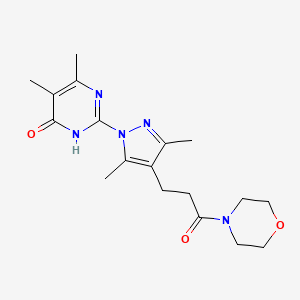
2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one: is a complex organic compound known for its significant role in various chemical and biological processes. This compound is characterized by its unique structure, which includes both pyrazole and pyrimidine rings, making it a subject of interest in fields such as medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, starting from the basic pyrimidine and pyrazole precursors. The introduction of the morpholino group typically requires specific conditions such as the use of a base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: : In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents like potassium permanganate.
Reduction: : Reduction can be carried out using agents like sodium borohydride.
Substitution: : Various substitution reactions can take place, particularly on the nitrogen atoms within the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenated compounds, acyl chlorides.
Major Products: : The primary products depend on the specific reaction pathway chosen but typically include derivatives with altered functional groups, enhancing or modifying the compound's biological activity.
科学研究应用
This compound has a broad range of applications in scientific research, notably:
Chemistry: : As a building block in synthetic organic chemistry for developing new materials and catalysts.
Biology: : It is used to study enzyme interactions and pathways due to its unique structural features.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用机制
Mechanism: : The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural elements allow it to bind effectively, modulating the activity of these targets.
Molecular Targets and Pathways
Enzymes: : It can inhibit or activate enzymes by binding to their active sites.
Receptors: : It may act as an agonist or antagonist, influencing signal transduction pathways.
相似化合物的比较
Compared to other compounds with similar structures, 2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one stands out due to its unique combination of pyrazole and pyrimidine rings along with the morpholino group
Similar Compounds
2-(3,5-dimethyl-4-(1H-pyrazol-1-yl)-pyrimidin-4(3H)-one): : Lacks the morpholino group, leading to different reactivity and applications.
5,6-dimethylpyrimidine derivatives: : Have simpler structures and thus different biological activities.
属性
IUPAC Name |
2-[3,5-dimethyl-4-(3-morpholin-4-yl-3-oxopropyl)pyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-11-12(2)19-18(20-17(11)25)23-14(4)15(13(3)21-23)5-6-16(24)22-7-9-26-10-8-22/h5-10H2,1-4H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMOIKCWQUXZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














